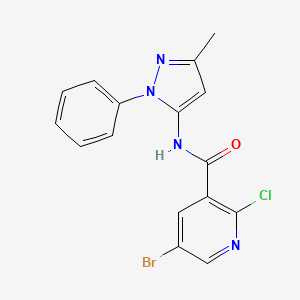

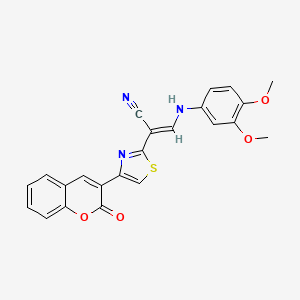

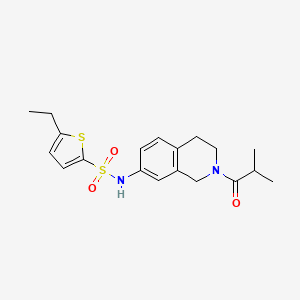

N1-(3-甲氧基苯基)-N2-(2-(1-甲基吲哚林-5-基)-2-(哌啶-1-基)乙基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N1-(3-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide" appears to be a complex molecule that may have pharmacological relevance. While the provided papers do not directly discuss this compound, they do provide insights into related compounds with similar structural features, such as piperidinyl groups and methoxyphenyl moieties, which are often found in molecules with potential therapeutic effects.

Synthesis Analysis

The synthesis of related compounds involves the preparation of butanamides with a piperidinomethyl phenoxy group and a tetrazolylthio moiety, which has shown potent gastric acid antisecretory activity in rats . The synthesis process typically includes the alkylation of a precursor molecule, which in the case of a related benzisoxazole compound, was performed using [11C]methyl trifluoromethanesulfonate in N,N-dimethyl-formamide at room temperature . This suggests that the synthesis of the compound might also involve similar alkylation reactions under controlled conditions to introduce the piperidinyl and methoxyphenyl groups.

Molecular Structure Analysis

The molecular structure of compounds with piperidinyl and methoxyphenyl groups is crucial for their interaction with biological targets. The presence of a 1-methyl-1H-tetrazol-5-ylthio moiety as a pharmacophore indicates that such groups can significantly impact the molecule's activity . The structure-activity relationships discussed in the synthesis of related compounds suggest that the arrangement and substitution patterns of these groups are key determinants of their pharmacological properties.

Chemical Reactions Analysis

The chemical reactions involving compounds with piperidinyl and methoxyphenyl groups are likely to be influenced by the presence of these moieties. For instance, the antisecretory activity of related compounds against histamine-induced gastric acid secretion suggests that they may interact with histamine receptors or other components of the gastric acid secretion pathway . The reversible inhibition of acetylcholinesterase by a related benzisoxazole compound indicates that such molecules can also engage in reversible binding with enzymes, which is a common type of chemical reaction in drug action .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with piperidinyl and methoxyphenyl groups, such as solubility, stability, and permeability, are essential for their pharmacokinetic and pharmacodynamic profiles. The related benzisoxazole compound demonstrated good blood-brain barrier permeability in mice, which is a desirable property for central nervous system-active drugs . The specific activities and radiochemical purity achieved during the synthesis of the carbon-11 labeled form of this compound also highlight the importance of purity and activity levels in the pharmacological evaluation of such molecules .

科学研究应用

杂环化学与合成

- 该化合物参与新型杂环体系的合成,推动了药物化学和有机合成的发展。例如,1,5-苯并噻氮杂卓衍生物的高效合成,展示了其在创建具有潜在抗炎活性的化合物中的作用 (Annapurna & Jalapathi, 2014)。

神经药理学

- 对相关化合物的研究表明在神经药理学中具有意义,特别是在研究血清素受体方面。例如,对 WAY-100635 和 GR127935 的研究有助于理解对含血清素神经元的影响 (Craven, Grahame-Smith, & Newberry, 1994)。

放射性药物

- 其衍生物已在放射性药物的背景下得到探索,例如在用于研究 CB1 大麻素受体的 PET 放射性示踪剂的合成中 (Katoch-Rouse & Horti, 2003)。

药物化学

- 在药物化学中,该化合物的衍生物已被合成作为具有潜在泌尿选择性活性的 α1-肾上腺素能受体拮抗剂 (Rak et al., 2016)。

镇痛药

- 该化合物是合成一系列新型 3-甲基-4-(N-苯基酰胺)哌啶的一部分,显示出作为静脉内镇痛药的潜力 (Lalinde et al., 1990)。

药物设计

- 它在药物设计过程中发挥作用,有助于开发具有特定生物靶标的新型药物化合物,例如在乙酰胆碱酯酶抑制剂的合成和构效关系中 (Sugimoto et al., 1995)。

属性

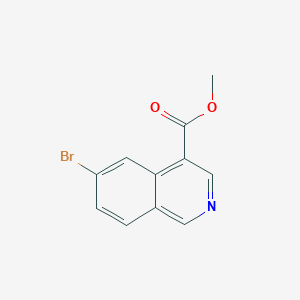

IUPAC Name |

N'-(3-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O3/c1-28-14-11-19-15-18(9-10-22(19)28)23(29-12-4-3-5-13-29)17-26-24(30)25(31)27-20-7-6-8-21(16-20)32-2/h6-10,15-16,23H,3-5,11-14,17H2,1-2H3,(H,26,30)(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFUUFMIARCCIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)OC)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline](/img/structure/B3009793.png)